molecular formula C10H7Cl2N3O B1667380 Anagrelide CAS No. 68475-42-3

Anagrelide

Cat. No. B1667380
CAS RN: 68475-42-3
M. Wt: 256.08 g/mol
InChI Key: OTBXOEAOVRKTNQ-UHFFFAOYSA-N
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Description

Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . It is an oral imidazoquinazoline that was first approved for use in the US in 1997 .


Synthesis Analysis

Anagrelide is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans . It was discovered 50 years ago at Bristol Laboratories in Syracuse, New York .


Molecular Structure Analysis

The molecular structure of Anagrelide is C10H7Cl2N3O . It is a small molecule with a molar mass of 256.09 g·mol −1 .


Chemical Reactions Analysis

Anagrelide interferes with megakaryocyte differentiation and proplatelet formation and has been shown to stabilize a complex between a dimer of cAMP PDE3A and a dimer of the RNase Schlafen 12 (SLFN12), acting as a molecular glue that enhances the half-life of SLFN12 in cells .


Physical And Chemical Properties Analysis

Anagrelide is an oral imidazoquinazoline derivative . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Mechanism of Action in Thrombocythemia

Anagrelide is primarily recognized for its efficacy in treating thrombocythemia, particularly in chronic myeloproliferative disorders. It demonstrates significant platelet-lowering activity, making it a valuable alternative for treatment. Birgegard et al. (2004) noted that anagrelide's clinical efficacy is particularly notable in patients with essential thrombocythemia, showing a higher response rate compared to those with polycythemia vera (Birgegard et al., 2004). Similarly, Storen and Tefferi (2001) observed an overall initial response rate of 94% in young patients with essential thrombocythemia treated with anagrelide, including 74% complete remissions and 20% partial remissions over a median of 10.8 years (Storen & Tefferi, 2001).

Impact on Megakaryocytopoiesis

Anagrelide exerts profound effects on megakaryocyte maturation, size, and DNA content, primarily influencing the postmitotic phase of megakaryocyte development. This impacts platelet production by reducing megakaryocyte size and ploidy and disrupting full megakaryocyte maturation. Mazur et al. (1992) highlighted that therapeutic concentrations of anagrelide significantly shift megakaryocyte morphologic stage and ploidy value, indicating its specific action on megakaryocytopoiesis (Mazur et al., 1992).

Gene Expression and Molecular Mechanisms

Anagrelide’s mechanism at the molecular level involves the suppression of megakaryopoiesis by reducing the expression levels of key transcription factors like GATA-1 and FOG-1. Ahluwalia et al. (2010) found that anagrelide does not interfere with major signal transduction cascades stimulated by thrombopoietin but rather reduces mRNA levels of specific transcription factors during megakaryocytic differentiation (Ahluwalia et al., 2010). Additionally, Ahluwalia et al. (2015) showed that anagrelide's gene expression signature provides insights into its selective inhibition of megakaryopoiesis, uncovering new regulators of this process (Ahluwalia et al., 2015).

Role in Platelet Production and Function

Anagrelide's impact extends to platelet production and function, as seen in studies involving human induced pluripotentstem cells. Takaishi et al. (2018) demonstrated that anagrelide inhibits the proliferation and platelet generation in megakaryocyte progenitor cell lines, reinforcing its role in controlling platelet counts in essential thrombocythemia patients (Takaishi et al., 2018). This inhibition is also reflected in the drug's suppressive effects on cell cycle progression and the maturation of megakaryocyte progenitor cell lines (Takaishi et al., 2020).

Usage in Myeloproliferative Neoplasms

Anagrelide is employed in myeloproliferative neoplasms, particularly in essential thrombocythemia. Birgegard (2016) discussed its use as a second-line drug in Europe and in some cases as a first-line therapy in the USA, emphasizing its comparable efficacy to hydroxycarbamide in terms of complete and partial response rates (Birgegard, 2016).

properties

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Anagrelide
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Solubility

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L
Record name Anagrelide
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Vapor Pressure

6.8X10-10 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation.
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Product Name

Anagrelide

CAS RN

68475-42-3
Record name Anagrelide
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Record name Anagrelide [INN:BAN]
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Record name 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
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Melting Point

280 °C
Record name Anagrelide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,690
Citations
Anagrelide Study Group - The American journal of medicine, 1992 - Elsevier
… seventyseven patients were treated with anagrelide to control the … Anagrelide in doses of 0.5 mg to 1.0 mg four times a day … conclusions: Our experience suggests that anagrelide should …
Number of citations: 223 www.sciencedirect.com
LA Solberg Jr, A Tefferi, KJ Oles… - British journal of …, 1997 - Wiley Online Library
… (3) anagrelide inhibits maturation of megakaryocytes. We observed that anagrelide did not … We conclude that anagrelide decreases the number of platelets primarily by interfering with …
Number of citations: 124 onlinelibrary.wiley.com
AJ Wagstaff, GM Keating - Drugs, 2006 - Springer
… of venous thrombosis favoured anagrelide plus aspirin. There were no … anagrelide causing increased bleeding events). Further data are therefore required before the role of anagrelide …
Number of citations: 48 link.springer.com
CN Harrison, PJ Campbell, G Buck… - … England Journal of …, 2005 - Mass Medical Soc
Background We conducted a randomized comparison of hydroxyurea with anagrelide in the treatment of essential thrombocythemia. Methods A total of 809 patients with essential …
Number of citations: 991 www.nejm.org
MN Silverstein, RM Petitt, LA Solberg Jr… - … England Journal of …, 1988 - Mass Medical Soc
… During studies in humans, anagrelide in small doses has been found to produce thrombocytopenia. We report here on the efficacy of anagrelide in treating the intense thrombocytosis …
Number of citations: 204 www.nejm.org
EC Storen, A Tefferi - Blood, The Journal of the American …, 2001 - ashpublications.org
… anagrelide use. This is a retrospective series of 35 young patients (17 to 48 years) with ET who received anagrelide … Of the 33 responding patients, 27 (82%) remained on anagrelide …
Number of citations: 254 ashpublications.org
H Gisslinger, M Gotic, J Holowiecki… - Blood, The Journal …, 2013 - ashpublications.org
… lowered by treatment with either anagrelide or hydroxyurea. In … and tolerability of anagrelide compared with hydroxyurea were … Confirmatory proof of the noninferiority of anagrelide was …
Number of citations: 392 ashpublications.org
PE Petrides - Seminars in thrombosis and hemostasis, 2006 - thieme-connect.com
… Preliminary analyses of the mechanism of action of anagrelide … anagrelide/aspirin with hydroxyurea/aspirin have sparked an intense discussion, given that the combination of anagrelide …
Number of citations: 23 www.thieme-connect.com
…, G Fiddler, A Lyne, Anagrelide Study Group - Leukemia research, 2005 - Elsevier
… From the Safety Population, 12.8% (467/3660) of patients were treated with anagrelide as … solely to anagrelide. With maximum follow-up over 7 years, anagrelide achieved platelet …
Number of citations: 126 www.sciencedirect.com
EM Mazur, AG Rosmarin, PA Sohl, JL Newton… - 1992 - ashpublications.org
… (5 to 50 ng/mL), anagrelide exerted no significant inhibitory effect on megakaryocyte colony … Only at anagrelide concentrations of 10 to 500 times therapeutic doses did anagrelide …
Number of citations: 118 ashpublications.org

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